Benzyl 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
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Description
The compound is a complex organic molecule with several functional groups. It contains a benzyl group, a fluorophenyl group, a thieno[3,2-d]pyrimidin-2-yl group, and a sulfanyl acetate group. These groups are likely to confer specific chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The presence of sulfur and nitrogen in the rings, the fluorine atom on the phenyl group, and the ester group would all contribute to the overall molecular structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the ester group could undergo hydrolysis, the aromatic rings could participate in electrophilic aromatic substitution reactions, and the sulfur atom might be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution would all influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
A study conducted by Gangjee et al. (2008) highlights the synthesis of compounds as potential dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The research indicates that derivatives of thieno[2,3-d]pyrimidine, a structurally related compound to Benzyl 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate, show potent dual inhibitory activities against human TS and DHFR, marking its significance in medicinal chemistry for cancer therapy and bacterial infections. This study suggests that the chemical scaffold is highly conducive to dual human TS-DHFR inhibitory activity, providing a basis for further drug development (Gangjee et al., 2008).
Materials Science Applications
In the realm of materials science, Tapaswi et al. (2015) describe the synthesis of transparent polyimides (PIs) with high refractive indices and small birefringences using thiophenyl-substituted benzidines, showcasing the application of sulfur-containing aromatic compounds in creating advanced optical materials. This research underscores the versatility of thieno[3,2-d]pyrimidin derivatives in the development of materials with desirable optical properties for applications in electronics and photonics (Tapaswi et al., 2015).
Biochemical Detection Techniques
A novel design of a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols is presented by Wang et al. (2012). This study leverages the specific chemical interactions of thieno[3,2-d]pyrimidin derivatives to develop sensitive and selective detection techniques for thiophenols, which are relevant in environmental and biological sciences. Such applications demonstrate the utility of Benzyl 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate related compounds in creating sophisticated chemical sensors (Wang et al., 2012).
properties
IUPAC Name |
benzyl 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S2/c22-15-6-8-16(9-7-15)24-20(26)19-17(10-11-28-19)23-21(24)29-13-18(25)27-12-14-4-2-1-3-5-14/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWPIBTZVVUTIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate |
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